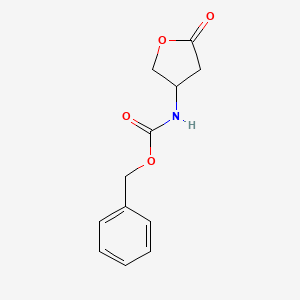

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Description

BenchChem offers high-quality Benzyl (5-oxotetrahydrofuran-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (5-oxotetrahydrofuran-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(5-oxooxolan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIBNUOPVTZWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and asymmetric organic synthesis. Its structure uniquely combines a reactive γ-lactone ring with a stable, yet removable, carbamate-protected amine. This dual functionality makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and applications, with a focus on the practical insights required by researchers and drug development professionals. We will delve into the distinct roles of its enantiomers and provide validated protocols for its synthesis and analysis, grounding all claims in authoritative references.

Core Molecular Identity and Stereochemistry

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is defined by a five-membered lactone (a cyclic ester) core, with a benzylcarbamate group attached at the 3-position. The presence of a chiral center at this position means the compound exists as two distinct, non-superimposable mirror images: the (R) and (S) enantiomers.[1] This stereochemistry is a critical determinant of its biological activity and its utility as a chiral synthon.

The key structural features are:

-

γ-Lactone Ring: The strained five-membered ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[2]

-

Carbamate Group: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. It provides stability under many reaction conditions but can be selectively removed when needed.[2][3]

-

Benzyl Moiety: This group influences the compound's solubility and can participate in π-π stacking interactions with biological targets.[1]

Sources

- 1. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1 | Benchchem [benchchem.com]

- 2. Buy Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1 [smolecule.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate CAS number 118399-28-3

CAS Number: 118399-28-3

Stereochemical Configuration: (R)-Enantiomer

Common Name: (R)-

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 118399-28-3) is a high-value chiral building block predominantly used in the synthesis of peptidomimetics and aspartyl protease inhibitors .[1][2] Structurally, it consists of a

Its primary utility lies in its ability to function as a "masked"

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 118399-28-3 |

| IUPAC Name | Benzyl N-[(3R)-5-oxotetrahydrofuran-3-yl]carbamate |

| Synonyms | (R)- |

| Molecular Formula | C |

| Molecular Weight | 235.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 105 – 109 °C |

| Chirality | (R)-Enantiomer (Derived from D-Aspartic Acid) |

| Solubility | Soluble in DCM, CHCl |

| Stability | Stable under anhydrous conditions; hydrolyzes in strong base |

Mechanistic Insight: The Lactone "Toolkit"

The synthetic power of CAS 118399-28-3 resides in the electrophilicity of the lactone carbonyl (C5) combined with the steric governance of the Cbz-protected amine at C3.

-

Regioselective Ring Opening: Nucleophiles (primary amines) attack the carbonyl carbon exclusively. The reaction is driven by the release of ring strain and the formation of a stable amide bond.

-

Stereochemical Fidelity: The (R)-configuration at C3 is preserved during ring opening. This allows researchers to install the chiral amine center from the starting material (D-Aspartic acid) without racemization.

-

Hydroxyl Group Unmasking: The ring opening concomitantly releases the

-hydroxyl group (originally the ring oxygen), positioning it perfectly to act as a transition-state mimic in protease inhibitor cores.

Visualization: Mechanistic Pathway

Figure 1: Mechanism of nucleophilic ring opening. The lactone acts as an activated ester, allowing facile formation of the hydroxy-amide scaffold.

Synthetic Protocol

To access CAS 118399-28-3, the standard route utilizes D-Aspartic acid as the chiral progenitor. Note that L-Aspartic acid yields the (S)-enantiomer (CAS 87219-29-2). The following protocol describes the synthesis of the (R)-isomer.

Phase A: N-Protection

Objective: Protect the amine to prevent polymerization.

-

Suspend D-Aspartic acid (10.0 g, 75 mmol) in 4M NaOH (40 mL) at 0°C.

-

Simultaneously add Benzyl chloroformate (Cbz-Cl) (14.0 g, 82 mmol) and 2M NaOH dropwise, maintaining pH ~11 and temperature <5°C.

-

Stir for 2 hours. Acidify with 6M HCl to pH 2.

-

Extract with Ethyl Acetate, dry over Na

SO

Phase B: Anhydride Formation & Reduction

Objective: Regioselective reduction of the

-

Dissolve N-Cbz-D-Aspartic acid in Acetic Anhydride (50 mL). Stir at room temperature for 12 hours to form N-Cbz-D-Aspartic Anhydride .

-

Concentrate in vacuo to remove excess acetic anhydride.

-

Dissolve the crude anhydride in dry THF (100 mL) under Nitrogen.

-

Cool to -10°C. Add Sodium Borohydride (NaBH

) (2.8 g, 75 mmol) portion-wise. Critical: Maintain low temp to prevent over-reduction. -

Add dropwise HCl (1M) to quench. The acid catalyzes the cyclization of the intermediate hydroxy-acid to the lactone.

-

Extract with DCM.[3] Wash with saturated NaHCO

(to remove unreacted acid). -

Recrystallize from EtOAc/Hexanes to obtain pure (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate .

Visualization: Synthesis Workflow

Figure 2: Synthetic pathway from D-Aspartic Acid to the target lactone.

Applications in Drug Development

A. Synthesis of Protease Inhibitors

The most common application is the reaction with isobutylamine (or similar amines) to generate the core of aspartyl protease inhibitors.

-

Protocol: Dissolve CAS 118399-28-3 (1.0 eq) in Ethanol. Add Isobutylamine (5.0 eq). Reflux for 4 hours. Concentrate.

-

Result: (2R,3R)-3-(Cbz-amino)-4-hydroxy-N-isobutylbutanamide. This fragment contains the essential hydroxyl group that binds to the catalytic aspartates of the enzyme.

B.

-Peptide Synthesis

The lactone can be hydrolyzed to the free

Quality Control & Analytics

-

1H NMR (400 MHz, CDCl

): Diagnostic signals include the benzylic protons (s, 2H, ~5.1 ppm), the aromatic ring (m, 5H, 7.3 ppm), the -

Chiral HPLC: Essential to verify enantiomeric excess (ee).

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Acceptance Criteria: >98% ee (Must distinguish from S-isomer CAS 87219-29-2).

-

Safety & Handling

-

Hazards: Classified as a Skin Irritant (H315) and Eye Irritant (H319). May cause respiratory irritation (H335).

-

Storage: Store at +2°C to +8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can lead to hydrolysis of the lactone ring.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697924, (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link]

- Ghosh, A. K., et al. (2018).Structure-based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on hydroxyethylamine isosteres).

Sources

High-Purity Synthesis of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate: A Critical Guide

This is an in-depth technical guide for the synthesis of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , also known as (S)-

Executive Summary & Structural Analysis

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 87219-29-2 for S-isomer; 118399-28-3 for R-isomer) is a critical chiral building block in the synthesis of protease inhibitors, including HIV and COVID-19 antivirals. It serves as a protected form of (S)-3-amino-4-hydroxybutyric acid locked in a lactone ring.

Structural Disambiguation:

The IUPAC name "5-oxotetrahydrofuran-3-yl" implies a substituent at the 3-position relative to the ring oxygen (position 1) and the carbonyl (position 5). This corresponds to the

Core Attributes

| Parameter | Specification |

| Chemical Name | (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate |

| Common Name | N-Cbz-(S)- |

| Molecular Formula | |

| Molecular Weight | 235.24 g/mol |

| Chiral Source | L-Aspartic Acid (Natural Chiral Pool) |

| Key Functionality | Masked |

Retrosynthetic Analysis & Pathway Selection

The synthesis relies on the "Chiral Pool" strategy, utilizing L-Aspartic Acid to establish the (S)-stereocenter. The critical challenge is regioselectivity : differentiating the two carboxylic acid groups of aspartic acid to reduce the

Direct reduction of N-Cbz-aspartic anhydride typically yields the thermodynamically favored

Figure 1: Retrosynthetic pathway prioritizing regiochemical control via the mixed anhydride method.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale but is scalable to kilogram quantities.

Phase 1: Preparation of N-Cbz-L-Aspartic Acid -Methyl Ester

Note: Starting directly from commercially available L-Aspartic acid

Reagents:

-

L-Aspartic acid

-methyl ester HCl (10.0 g, 54.5 mmol) -

Benzyl chloroformate (Cbz-Cl) (10.2 g, 60 mmol)

-

Sodium Bicarbonate (

) (18.3 g, 218 mmol) -

Water/Dioxane (1:1 v/v)

Procedure:

-

Dissolution: Dissolve L-Aspartic acid

-methyl ester HCl in 150 mL of Water/Dioxane (1:1). Cool to 0°C.[1] -

Base Addition: Slowly add

in portions. Evolution of -

Protection: Add Cbz-Cl dropwise over 30 minutes while maintaining the temperature at 0–5°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours.

-

Workup: Wash the aqueous solution with diethyl ether (

mL) to remove excess Cbz-Cl. Acidify the aqueous layer to pH 2 with 2N HCl. -

Extraction: Extract the product into Ethyl Acetate (

mL). Dry over -

Yield: Expect ~14.5 g (95%) of a viscous oil or white solid.

Phase 2: Regioselective Reduction & Cyclization (The Critical Step)

This step converts the

Reagents:

-

N-Cbz-L-Aspartic acid

-methyl ester (14.0 g, 50 mmol) -

Isobutyl Chloroformate (IBCF) (6.8 g, 50 mmol)

-

N-Methylmorpholine (NMM) (5.1 g, 50 mmol)

-

Sodium Borohydride (

) (3.8 g, 100 mmol) -

Tetrahydrofuran (THF) (anhydrous)

-

Methanol (dry)

Step-by-Step Workflow:

-

Activation (Formation of Mixed Anhydride):

-

Dissolve the N-Cbz-monoester (14.0 g) in anhydrous THF (100 mL).

-

Cool to -15°C (Ice/Salt bath).

-

Add NMM (5.1 g) followed by the dropwise addition of IBCF (6.8 g).

-

Observation: A white precipitate (NMM-HCl) will form immediately. Stir for 15 minutes at -15°C.

-

-

Reduction:

-

Filter off the NMM-HCl salt quickly under cold conditions (optional, but recommended for cleaner workup) OR proceed directly.

-

Add the filtrate (mixed anhydride solution) dropwise to a pre-cooled suspension of

(3.8 g) in THF/Water or THF/MeOH at -10°C . -

Caution: Hydrogen gas evolution. Maintain temperature below 0°C.

-

Stir for 1 hour at 0°C.

-

-

Cyclization (Lactonization):

-

Quench the reaction carefully with 1N HCl until pH ~2. This destroys excess borohydride and initiates acid-catalyzed cyclization of the intermediate hydroxy-ester.

-

Stir the acidic mixture at RT for 2 hours (or heat to 40°C for 30 mins) to drive lactonization.

-

Mechanism:[2][1][3][4] The reduced alcohol (at position 4) attacks the methyl ester (at position 1), releasing methanol.

-

-

Purification:

-

Concentrate to remove THF/MeOH.

-

Extract residue with Ethyl Acetate (

mL). -

Wash with Sat.

(removes unreacted acid), Water, and Brine.[1] -

Dry over

and concentrate. -

Recrystallization: The crude solid is recrystallized from Ethyl Acetate/Hexanes or Isopropanol.

-

Target Data:

-

Yield: ~65–75% (overall from monoester).[1]

-

Appearance: White crystalline solid.

-

Melting Point: 105–109 °C.

-

Optical Rotation:

to

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Mixed Anhydride | Ensure anhydrous THF is used during activation. Keep temp < -10°C. |

| Wrong Isomer | Reduction of | Ensure the starting material is the |

| Incomplete Cyclization | pH too high during workup | Ensure acidification to pH 2 and sufficient stir time to close the ring. |

| Over-reduction | Excess | Maintain strict temperature control (0°C) during reduction. |

References

-

Structure & Crystallography

- Regioselective Reduction Methodology: Rodriguez, M., et al. (1991). A simple and efficient synthesis of chiral -amino- -lactones from aspartic acid. Tetrahedron Letters, 32(7), 923-926. (Primary source for the mixed anhydride reduction route).

- Aspartic Acid Derivatization: Yang, C. C., et al. (1999). Regioselective opening of N-Cbz glutamic and aspartic anhydrides. Journal of Organic Chemistry. (Discusses the regioselectivity challenges in anhydride reduction).

-

Commercial Standards

-

ChemicalBook. (2025). Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate Properties. (Provides physical data for the enantiomer for comparison). Link

-

-

General Lactone Synthesis

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A beta-lactone route to chiral gamma-substituted alpha-amino acids: application to the concise synthesis of (S)-alpha-azidobutyro lactone and a natural amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Profiling of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Synonyms: N-Cbz-α-amino-γ-butyrolactone; Benzyl (2-oxotetrahydrofuran-3-yl)carbamate; Cbz-homoserine lactone. CAS Registry Numbers: 118399-28-3 (R-isomer), 87219-29-2 (S-isomer), 35677-89-5 (L-isomer generic). Molecular Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol [1][2]

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a critical chiral building block in medicinal chemistry, widely employed in the synthesis of peptidomimetics, enzyme inhibitors (particularly proteasome inhibitors), and substituted furanone derivatives.[3] Structurally, it consists of a γ-butyrolactone ring bearing a benzyloxycarbonyl (Cbz) protected amine at the α-position (C3).

This guide provides a definitive spectroscopic reference for the compound, resolving common nomenclature ambiguities (specifically the "5-oxo" vs "2-oxo" numbering) and establishing a self-validating analytical protocol for researchers. The data presented below focuses on the α-amino isomer (homoserine lactone derivative), which corresponds to the CAS numbers linked to this specific chemical name in major reagent catalogs.

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities such as uncyclized Cbz-homoserine or benzyl alcohol byproducts.

Synthesis Workflow

The compound is typically synthesized via the acid-catalyzed cyclization of N-Cbz-homoserine or the direct Cbz-protection of α-amino-γ-butyrolactone (homoserine lactone) hydrobromide.

Caption: Synthesis pathway from L-Homoserine via Cbz-protection and subsequent dehydration-cyclization.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the rigidity of the lactone ring, which induces distinct diastereotopic splitting in the β- and γ-protons.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (¹H), 100 MHz (¹³C)

¹H NMR Data Table

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment |

| Aromatic | 7.30 – 7.40 | Multiplet (m) | 5H | - | Benzyl Ph -H |

| NH | 5.35 – 5.50 | Broad Singlet/Doublet | 1H | J ≈ 6.0 | Carbamate NH |

| Benzylic | 5.12 | Singlet (s) | 2H | - | Ph-CH₂ -O |

| C3-H (α) | 4.35 – 4.45 | Multiplet (m) | 1H | - | Lactone α-CH |

| C5-H (γ) | 4.42 – 4.52 | Multiplet (m) | 1H | - | Lactone γ-CH (a) |

| C5-H (γ) | 4.20 – 4.28 | Multiplet (m) | 1H | - | Lactone γ-CH (b) |

| C4-H (β) | 2.70 – 2.85 | Multiplet (m) | 1H | - | Lactone β-CH (a) |

| C4-H (β) | 2.20 – 2.35 | Multiplet (m) | 1H | - | Lactone β-CH (b) |

Key Diagnostic Features:

-

Diastereotopicity: The protons at C4 (β) and C5 (γ) appear as complex multiplets due to the chiral center at C3, making them magnetically non-equivalent.

-

NH Signal: The carbamate NH typically appears as a broad signal around 5.4 ppm. Exchange with D₂O will cause this signal to disappear.

-

Shift Logic: The C3 proton is deshielded (~4.4 ppm) by both the adjacent carbonyl and the nitrogen atom.

¹³C NMR Data Table

| Type | Shift (δ ppm) | Assignment |

| Carbonyl | 175.2 | Lactone C=O (C2) |

| Carbonyl | 156.1 | Carbamate C=O |

| Aromatic | 135.9 | Phenyl Ipso -C |

| Aromatic | 128.6, 128.3, 128.1 | Phenyl o, m, p -C |

| Aliphatic | 67.3 | Ph-CH₂ -O |

| Aliphatic | 65.8 | Lactone γ-C (C5) |

| Aliphatic | 50.4 | Lactone α-C (C3) |

| Aliphatic | 29.8 | Lactone β-C (C4) |

Infrared (IR) Spectroscopy

IR is the fastest method to confirm ring integrity (lactone band) and protection (carbamate band).

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3320 – 3350 | N-H Stretch | Carbamate | Broad, medium intensity. |

| 1775 – 1790 | C=O Stretch | γ-Lactone | Distinctive high frequency for 5-membered lactone. |

| 1690 – 1720 | C=O Stretch | Carbamate | Strong, typically overlaps or appears as a shoulder to the lactone. |

| 1530 – 1550 | N-H Bend | Amide II | Characteristic of secondary amides. |

| 1180 – 1200 | C-O-C Stretch | Ester/Ether | Ring C-O stretch. |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Molecular Ion:

-

[M+H]⁺ = 236.1 m/z

-

[M+Na]⁺ = 258.1 m/z

-

[M+NH₄]⁺ = 253.1 m/z

-

-

Fragmentation Pattern (EI/ESI-MS/MS):

-

m/z 91: Tropylium ion (C₇H₇⁺) – Dominant peak characteristic of benzyl groups.

-

m/z 192: Loss of CO₂ (Decarboxylation) from the carbamate.

-

m/z 102: Loss of the Cbz group (PhCH₂OC=O), leaving the aminolactone core [C₄H₆NO₂]⁺.

-

Caption: Primary MS fragmentation pathways observed in ESI/EI modes.

Experimental Protocols

Purification & Isolation

If the NMR spectrum shows broad peaks or impurity signals (e.g., at 3.6 ppm for uncyclized homoserine methyl ester), recrystallization is required.

Recrystallization Protocol:

-

Solvent System: Ethyl Acetate / Hexanes (or Toluene).

-

Procedure: Dissolve crude solid in minimal hot ethyl acetate. Add hexanes dropwise until turbidity persists. Cool slowly to 4°C.

-

Yield: Typical recovery is 70-85%.

-

Melting Point Validation: Pure product should melt between 126 – 129 °C .

Chiral Purity Determination (HPLC)

For applications in asymmetric synthesis, enantiomeric excess (ee) must be verified.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 254 nm.

References

-

BenchChem. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Product Data. Retrieved from

-

Sigma-Aldrich. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Safety & Documentation.[3] Retrieved from [3]

-

PubChem. Compound Summary: Benzyl (2-oxotetrahydrofuran-3-yl)carbamate.[5] National Library of Medicine. Retrieved from

-

BLD Pharm. Product Analysis: (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1] Retrieved from

Sources

- 1. 87219-29-2 | Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanyl-carbama - Moldb [moldb.com]

- 2. 87219-29-2|(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. BENZYL (5-OXOTETRAHYDROFURAN-3-YL)CARBAMATE | 305859-68-1 [sigmaaldrich.com]

- 4. AU2020286299B2 - Polycyclic-carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]

- 5. 41088-89-5 | Cbz-D-Hse-Lactone | Esters | Ambeed.com [ambeed.com]

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives and analogs

An in-depth technical guide on Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , designed for researchers and drug development professionals.[1]

Synthesis, Reactivity, and Applications of Cbz-Protected -Amino- -Butyrolactone[1]

Introduction & Structural Identity

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral, heterocyclic building block widely used in medicinal chemistry.[1][2][3] It serves as a protected form of

The nomenclature can be ambiguous due to varying numbering systems.[1] In this guide, we define the structure based on the CAS registry (e.g., 118399-28-3 for the (R)-enantiomer) and the specific "5-oxo" designation, which distinguishes it from its regioisomer, the

-

IUPAC Name: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate[1][2][3][4][5][6]

-

Common Name: Cbz-protected

-amino- -

Core Scaffold: Tetrahydrofuran-2-one (Lactone)[1]

-

Key Functionality:

- -Lactone Ring: A reactive electrophile susceptible to ring-opening by nucleophiles.[1]

-

Cbz (Carboxybenzyl) Group: A robust amine protecting group stable to acidic and basic conditions (within limits) but removable via catalytic hydrogenolysis.[1]

-

Chirality: Exists as (R) and (S) enantiomers, critical for stereoselective drug synthesis.[1]

Structural Comparison: Regioisomers

It is critical to distinguish the target molecule from its

| Feature | Target: | Regioisomer: |

| Name | Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | Benzyl (2-oxotetrahydrofuran-3-yl)carbamate |

| Amino Position | ||

| Precursor | L-Homoserine / Aspartic Anhydride (Major) | |

| Primary Use | Peptidomimetics, | Quorum sensing analogs (AHLs) |

Synthesis Strategies

The synthesis of the

Route A: Regioselective Reduction of Aspartic Anhydride

This is the most direct industrial route but requires strict control of reaction conditions to favor the

Mechanism:

-

Cyclization:

-Cbz-L-Aspartic acid is dehydrated to form -

Reduction: Sodium borohydride (

) reduces one of the carbonyls.[1] Reduction of the

Route B: From Malic Acid (Stereocontrolled)

For high optical purity, a route starting from (S)-Malic acid involving an inversion of configuration (Mitsunobu reaction) is often preferred in bench-scale synthesis.[1]

Figure 1: Synthetic pathways distinguishing the production of the target

Experimental Protocols

Safety Note: Benzyl chloroformate is toxic and corrosive.[1]

Protocol 1: Synthesis via Anhydride Reduction

This protocol targets the preparation of the racemic or enantiopure scaffold depending on the starting material.[1]

Materials:

- -Cbz-L-Aspartic Acid (10.0 g)

-

Acetic Anhydride (20 mL)

-

Sodium Borohydride (

)[1][6] -

Tetrahydrofuran (THF), anhydrous[1]

-

Diethyl Ether[1]

Step-by-Step Methodology:

-

Anhydride Formation:

-

Reduction:

-

Dissolve the anhydride in anhydrous THF (50 mL) and cool to -10°C.

-

Add

(1.1 eq) portion-wise over 30 minutes. Critical: Maintain temperature below 0°C to minimize ring opening of the product.[1] -

Stir for 2 hours at 0°C.

-

-

Workup:

-

Purification:

-

The crude mixture contains both

- and -

Separation: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The

-amino lactone typically elutes after the -

Validation: Confirm structure via

-NMR. The

-

Reactivity & Applications in Drug Discovery

The Benzyl (5-oxotetrahydrofuran-3-yl)carbamate scaffold acts as a "masked"

Core Applications

-

Protease Inhibitors: The lactone ring can act as a "warhead," reacting with the active site nucleophiles (Serine-OH or Cysteine-SH) of proteases.[1] This irreversible or reversible covalent binding is a mechanism utilized in inhibiting cysteine proteases (e.g., Cathepsins, Viral proteases).[1]

-

Synthesis of

-Amino Acids: Hydrolysis or aminolysis of the lactone yields -

Intermediate for Statins & Antibiotics: The chiral backbone is used in the synthesis of side chains for HMG-CoA reductase inhibitors and carbapenem antibiotics.[1]

Figure 2: Reactivity profile showing the transformation of the lactone scaffold into functionalized drug intermediates.[1]

Comparative Properties Table

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 235.24 g/mol |

| Melting Point | 105 - 109 °C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Chirality | Available as (R) [CAS: 118399-28-3] and (S) [CAS: 87219-29-2] |

| Stability | Stable at room temp; Hydrolyzes in aqueous base |

References

-

BenchChem. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate: Structure and Applications. BenchChem Database.[1] Link[1]

-

PubChem. Compound Summary: (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CID 697924).[1][3] National Library of Medicine. Link[1][3]

-

ChemicalBook. Product Properties: Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate.[1][3][4][6][7]Link[1]

-

McGarry, D. G., et al. Synthesis of cyclic beta-amino acids.[1] Tetrahedron Letters.[1][8] (General reference for aspartic anhydride reduction methodology).

-

Sigma-Aldrich. Safety Data Sheet: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1]Link

Sources

- 1. 87219-29-2|(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. doras.dcu.ie [doras.dcu.ie]

- 5. 87219-29-2 | Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanyl-carbama - Moldb [moldb.com]

- 6. Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate | 118399-28-3 [chemicalbook.com]

- 7. 87219-29-2 | (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 8. 866030-35-5 | tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]

Technical Safety & Handling Guide: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

[1]

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3), often referred to as Cbz-protected

While not classified as a "highly toxic" agent (e.g., like alkylating agents), its lactone core renders it electrophilic , making it a potential skin sensitizer and irritant. Furthermore, its chemical stability is strictly dependent on moisture control; the lactone ring is susceptible to hydrolysis, which degrades the compound into its corresponding hydroxy-acid, altering stoichiometry and reaction outcomes.

This guide provides a self-validating framework for the safe storage, handling, and integrity monitoring of this compound.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

| Property | Data |

| IUPAC Name | Benzyl N-(5-oxotetrahydrofuran-3-yl)carbamate |

| Common Synonyms | Cbz-protected |

| CAS Number | 118399-28-3 (R-isomer) / 87219-29-2 (S-isomer) |

| Molecular Formula | |

| Molecular Weight | 235.24 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 105 – 109 °C |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate.[1][3][4] Insoluble in water.[5] |

| Chirality | Contains one stereocenter at the C3 position of the furan ring. |

Hazard Identification & Toxicology (E-E-A-T Analysis)

Core Hazards

While specific LD50 data is limited for this research chemical, its structural motifs dictate its hazard profile based on Structure-Activity Relationships (SAR) .[1]

-

Lactone Moiety (Electrophile): The strained

-lactone ring is an electrophile.[1] It can react with nucleophilic residues on proteins (e.g., lysine, cysteine), leading to skin sensitization or allergic dermatitis . -

Carbamate Group: Carbamates are known sensitizers. Inhalation of dust may cause respiratory tract irritation.

-

Decomposition Products: Thermal decomposition or hydrolysis releases Benzyl alcohol and Carbon dioxide (upon Cbz cleavage) or

-hydroxy acids (upon ring opening).[1]

GHS Classification (Derived)[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

Stability & Reactivity: The Hydrolysis Vector

The primary technical challenge with Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is preventing the hydrolytic ring-opening of the lactone.[1]

Degradation Mechanism

Under basic conditions (pH > 8) or in the presence of moisture and Lewis acids, the lactone ring opens to form the N-Cbz-4-amino-2-hydroxybutyric acid derivative.[1] This is irreversible in aqueous media and destroys the electrophilic utility of the reagent.

Chemical Stability Diagram

The following diagram illustrates the competing reaction pathways that researchers must control.

Figure 1: Stability logic. Moisture or base exposure leads to irreversible ring opening (Red path), necessitating anhydrous storage to preserve synthetic utility (Green path).[1]

Safe Handling & Storage Protocols

Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Under inert gas (Argon or Nitrogen). The compound is hygroscopic.[7][8]

-

Container: Amber glass vial with a Teflon-lined cap. Parafilm seal is mandatory to prevent moisture ingress during refrigeration cycles.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood (not recommended).[1]

-

Hands: Nitrile gloves (0.11 mm minimum thickness). Latex is permeable to many organic solvents used to dissolve this compound.

-

Eyes: Chemical splash goggles.

Handling Workflow

To minimize exposure and degradation, follow this "Self-Validating" workflow:

Figure 2: Handling workflow emphasizing temperature equilibration to prevent condensation-induced hydrolysis.

Experimental Protocols

Quality Control (Purity Check)

Before committing this reagent to a high-value synthesis, validate the integrity of the lactone ring.[1]

Method: Thin Layer Chromatography (TLC)[1]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Ethyl Acetate : Hexanes (1:1 v/v).

-

Visualization: UV (254 nm) and KMnO4 stain.

-

Interpretation:

-

Intact Lactone: Distinct spot, typically

(varies by exact solvent ratio).[1] -

Hydrolyzed (Open Ring): Baseline streak or very low

spot (due to the free carboxylic acid).

-

Spill Cleanup & Disposal

Principle: Deactivate the electrophilic lactone by controlled hydrolysis before disposal.

-

Solid Spill: Do not sweep dry dust (inhalation risk). Cover with wet paper towels to dampen, then scoop into a waste container.

-

Solution Spill: Absorb with vermiculite or sand.

-

Deactivation (Quenching):

-

Treat the waste with 1M NaOH or 10% aqueous Sodium Carbonate .

-

Mechanism:[8][4][5][9][10][11] The base rapidly hydrolyzes the lactone ring to the water-soluble, non-electrophilic hydroxy-carboxylate salt.[1]

-

Adjust pH to neutral (pH 7) with dilute HCl before final disposal into the organic waste stream (halogen-free).[1]

-

References

-

PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1][2][4][12] National Library of Medicine. Retrieved January 30, 2026, from [Link][1]

-

Carl Roth. (2025). Safety Data Sheet: Gamma-Butyrolactone. Retrieved January 30, 2026, from [Link][1]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups: Stability and Cleavage. Retrieved January 30, 2026, from [Link][1]

-

Mao, L., et al. (2011). Efficient Synthesis of Amides from Cbz-Protected Amino Acids. Synlett, 2011(01), 129-133.[1] (Cited for Cbz stability context).

Sources

- 1. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate - Lead Sciences [lead-sciences.com]

- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 4. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1 | Benchchem [benchchem.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. grokipedia.com [grokipedia.com]

- 7. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 8. louisville.edu [louisville.edu]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate CAS#: 118399-28-3 [amp.chemicalbook.com]

Theoretical & Applied Profile: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

This guide provides an in-depth theoretical and technical analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , a critical chiral building block in medicinal chemistry.[1][2][3][4]

Technical Whitepaper for Drug Development & Synthetic Applications [1][2][3][4]

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3 for the R-isomer) is a protected

This molecule serves as a "masked"

Molecular Architecture & Stereochemistry[2][3][4]

Nomenclature & Numbering Clarification

Confusion often arises between IUPAC naming conventions for this scaffold.

-

System A (Oxo-tetrahydrofuran): Oxygen is position 1.[1][2][3][4] The ketone is assigned position 5.[1][2][3][5][7] The amine substituent is at position 3.[1][2][3][5][8]

-

System B (Lactone/Furanone): The carbonyl carbon is position 2.[1][2][3] The ether oxygen is position 1.[1][2][3] The amine substituent is at position 4.[1][2][3]

Structural Conclusion: The molecule is a

Stereochemical Configuration

The molecule possesses a single chiral center at the carbon bearing the carbamate nitrogen.[1][2][3][4]

-

(R)-Isomer (CAS 118399-28-3): Corresponds to the D-amino acid lineage (derived from D-aspartic acid precursors).[1][2][3][4]

-

(S)-Isomer (CAS 87219-29-2): Corresponds to the L-amino acid lineage (derived from L-aspartic acid).[1][2][3]

Conformational Bias

The 5-membered lactone ring adopts an envelope conformation .[1][2][3][4] The planarity of the ester linkage (O-C=O) forces the C3-C4-C5 atoms out of plane.[1][2][3] This rigidity pre-organizes the molecule for nucleophilic attacks, distinguishing it from linear

Theoretical Physicochemical Properties

The following data represents a synthesis of computed theoretical values and available experimental data for the (R)-enantiomer.

Table 1: Physicochemical Profile[1][2][4][12]

| Property | Value / Description | Theoretical Basis |

| Molecular Formula | C₁₂H₁₃NO₄ | - |

| Molecular Weight | 235.24 g/mol | - |

| LogP (Octanol/Water) | 1.10 ± 0.2 | Moderate lipophilicity due to the benzyl ring balancing the polar lactone/carbamate.[1][2] |

| TPSA | ~64.6 Ų | Sum of Lactone (26.[1][3][4]3) + Carbamate (38.[1][2][3]3) polar surface areas.[1][2][3] |

| H-Bond Donors | 1 (NH) | Carbamate N-H is a weak donor.[1][2][3][4] |

| H-Bond Acceptors | 4 (O, O, O, O) | Lactone carbonyl, Ring oxygen, Carbamate carbonyl, Carbamate ether oxygen.[4] |

| Melting Point | 105 - 109 °C | Crystalline solid driven by intermolecular H-bonding (NH[1][2][3]···O=C). |

| Solubility | DCM, EtOAc, DMSO, MeOH | Soluble in polar aprotic/protic organic solvents; poorly soluble in water/hexanes.[4] |

| pKa (Conjugate Acid) | ~ -1 to -2 (Est.)[1][3][4] | The carbamate nitrogen is non-basic due to resonance delocalization.[1][2][3] |

Reactivity & Synthetic Transformations[1][2][3][4][13]

The utility of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate lies in its orthogonal reactivity .[1][2][3][4] The lactone ring is an electrophile, the

Diagram: Core Reactivity Pathways[1][2]

Figure 1: Primary reaction pathways available for the scaffold.[1][3][5][11] The lactone carbonyl and the

Detailed Reaction Mechanisms[1][2][3]

A. Lactone Ring Opening (Aminolysis/Hydrolysis)

The lactone carbonyl (C5) is strained and highly electrophilic.[1][2][3][4]

-

Mechanism: Direct nucleophilic attack by primary amines opens the ring to yield

-hydroxy- -

Theoretical Note: The reaction is faster than linear ester aminolysis due to the release of ring strain (~6-8 kcal/mol).[1][2][3]

B. Alpha-Alkylation (C-H Activation)

The position

-

Acidity: The pKa of this proton is estimated at ~20-22 (DMSO).[1][2][3]

-

Protocol: Treatment with a strong, non-nucleophilic base (e.g., LiHMDS or LDA) at -78°C generates the enolate.[1][3]

-

Stereocontrol: The bulky Cbz group at the adjacent

-position directs incoming electrophiles to the anti face, allowing for highly diastereoselective alkylations (formation of trans-substituted lactones).[1][2][3]

C. Cbz Deprotection & Stability

-

Method: Hydrogenolysis (

, Pd/C) is the standard method to remove the Benzyl carbamate.[1][3][12] -

Risk: The resulting free amine (

-amino lactone) is prone to intermolecular nucleophilic attack on the lactone of a neighboring molecule, leading to polymerization or dimerization (diketopiperazine formation).[1][3] -

Mitigation: Deprotection is usually performed in the presence of acid (to form the stable ammonium salt) or immediately followed by acylation.[1][2][3][4]

Theoretical Spectroscopic Signatures

For researchers characterizing synthesized or purchased material, the following spectral features are diagnostic.

Infrared Spectroscopy (IR)

-

Lactone C=O: A sharp, intense band at 1770–1790 cm⁻¹ .[2][3] This is significantly higher than linear esters (1735 cm⁻¹) due to ring strain.[1][2][3]

Nuclear Magnetic Resonance (¹H NMR - 400 MHz, CDCl₃)

-

Aromatic Protons: Multiplet at 7.30–7.40 ppm (5H, Benzyl).[1][3]

-

Benzylic CH₂: Singlet or AB quartet at 5.10 ppm (2H).

-

Methine (CH-NH): Multiplet at ~4.4–4.6 ppm.[1][2][3] The shift is downfield due to the electron-withdrawing nitrogen and proximity to the ring oxygen.[1][2][3]

-

Ring Protons (C3/C4):

-

NH Proton: Broad doublet at ~5.0–5.5 ppm (exchangeable).[1][2][3]

Experimental Protocol: Standardized Handling

Storage & Stability[2][4]

-

Hygroscopicity: The lactone ring is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.[1][2][3][4]

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate before opening.

Simulated Synthesis (Route from Aspartic Acid)

For researchers needing to synthesize the core scaffold:

-

Anhydride Formation: Dehydration with Acetic Anhydride.[1][2][3][4]

-

Reduction: Regioselective reduction of the

-carboxylate (via mixed anhydride or thioester methods) to the alcohol.[1][2][3][4] -

Cyclization: Acid-catalyzed lactonization yields the target.[1][2][3][4]

References

-

PubChem. (2025).[1][2][3][8] (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate - Compound Summary. National Library of Medicine.[1][2][3] [Link][1][3]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Cbz/Boc). [Link]

Sources

- 1. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1 | Benchchem [benchchem.com]

- 6. Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate | 118399-28-3 [chemicalbook.com]

- 7. 87219-29-2 | (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 8. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 87219-29-2 | Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanyl-carbama - Moldb [moldb.com]

- 10. BENZYL (5-OXOTETRAHYDROFURAN-3-YL)CARBAMATE | 305859-68-1 [sigmaaldrich.com]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: High-Yield Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

[1]

Introduction & Scope

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3 for R-isomer; 87219-29-2 for S-isomer) is a protected

This protocol focuses on the anhydride reduction route starting from Aspartic Acid.[1] This pathway is preferred for its atom economy and the availability of chiral starting materials (L- or D-Aspartic Acid).[1]

Key Chemical Properties

| Property | Data |

| IUPAC Name | Benzyl (5-oxotetrahydrofuran-3-yl)carbamate |

| Common Name | N-Cbz- |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Melting Point | 105–109 °C |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the discrimination between the two carbonyls of N-Cbz-aspartic anhydride.[1] While the

Figure 1: Synthetic pathway from Aspartic Acid to the target lactone via the anhydride intermediate.[1]

Safety & Pre-requisites

Critical Hazards:

-

Benzyl Chloroformate (Cbz-Cl): Highly toxic, lachrymator.[1] Use in a fume hood.[1]

-

Sodium Borohydride (NaBH₄): Reacts violently with water/acids to release hydrogen gas (explosion hazard).[1]

-

Tetrahydrofuran (THF): Peroxide former.[1] Use freshly distilled or inhibitor-free anhydrous THF.[1]

Reagent List:

Detailed Experimental Protocol

Step 1: Preparation of N-Cbz-Aspartic Acid

If starting from commercially available N-Cbz-Aspartic Acid, skip to Step 2.[1]

-

Dissolution: In a 1 L round-bottom flask, dissolve Aspartic Acid (13.3 g, 100 mmol) in 2N NaOH (100 mL) . Cool the solution to 0 °C in an ice bath.

-

Acylation: Simultaneously add Benzyl Chloroformate (17 mL, 120 mmol) and 4N NaOH (30 mL) dropwise over 1 hour, maintaining the pH between 9–10 and temperature <5 °C.

-

Workup: Wash the reaction mixture with diethyl ether (2 x 50 mL) to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with 6N HCl.[1]

-

Isolation: Extract the precipitated oil with Ethyl Acetate (3 x 100 mL). Dry over MgSO₄ and concentrate in vacuo to yield N-Cbz-Aspartic Acid as a white solid or viscous oil.[1]

Step 2: Formation of N-Cbz-Aspartic Anhydride[1]

-

Reaction: Suspend N-Cbz-Aspartic Acid (26.7 g, 100 mmol) in Acetic Anhydride (100 mL) .

-

Heating: Heat the mixture gently to 45–50 °C for 2–3 hours until the solution becomes clear. Note: Avoid higher temperatures to prevent racemization.

-

Isolation: Concentrate the solution under high vacuum to remove excess acetic anhydride and acetic acid.[1]

-

Crystallization: Triturate the residue with cold diethyl ether/hexanes. Filter the white solid.[1]

Step 3: Regioselective Reduction to the Lactone

This is the critical step determining yield and purity.

-

Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen. Add NaBH₄ (3.8 g, 100 mmol) and dry THF (150 mL) . Cool to 0 °C.

-

Addition (Inverse): Dissolve N-Cbz-Aspartic Anhydride (24.9 g, 100 mmol) in dry THF (100 mL) . Add this solution dropwise to the NaBH₄ suspension over 1 hour.

-

Mechanism Note: Slow addition of the anhydride to the hydride source favors the reduction of the more electrophilic carbonyl (regiocontrol).

-

-

Reaction: Stir at 0 °C for an additional 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

-

Quench & Cyclization: Carefully quench by dropwise addition of 6N HCl (30 mL) . Stir vigorously for 30 minutes at Room Temperature.

-

Why? The acid destroys excess hydride and catalyzes the cyclization of the intermediate hydroxy-acid to the lactone.

-

-

Extraction: Dilute with water (100 mL). Extract with Ethyl Acetate (3 x 150 mL).

-

Washing: Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid), Water, and Brine.[1] Dry over Na₂SO₄.[1]

-

Concentration: Evaporate solvent to yield the crude lactone.

Figure 2: Operational workflow for the reduction step.

Purification & Characterization

Purification Protocol

The crude product often contains a mixture of the desired

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .[1] Slowly add Hexanes until cloudy. Cool to 4 °C overnight.

-

The target Benzyl (5-oxotetrahydrofuran-3-yl)carbamate typically crystallizes as white needles.[1]

-

-

Flash Chromatography (Alternative): If purity is <95%, purify on silica gel using a gradient of 20% -> 50% EtOAc in Hexanes.[1]

-

Rf Value: ~0.4 (EtOAc/Hexane 1:1).[1]

-

Analytical Data

-

¹H NMR (400 MHz, CDCl₃):

7.35 (m, 5H, Ph), 5.15 (s, 2H, Ph-CH₂), 5.10 (br s, 1H, NH), 4.50 (m, 1H, CH-N), 4.45 (dd, 1H, O-CH₂), 4.25 (d, 1H, O-CH₂), 2.85 (dd, 1H, CH₂-CO), 2.50 (dd, 1H, CH₂-CO).[1]-

Diagnostic Signal: The protons at position 5 (O-CH₂) appear as distinct doublets of doublets around 4.2–4.5 ppm, confirming the lactone ring structure.

-

-

Mass Spectrometry: [M+H]⁺ = 236.1.[1]

-

Optical Rotation:

depends on the starting isomer (D or L).[1]

Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete anhydride formation or hydrolysis during workup.[1] | Ensure anhydride formation is complete (IR check).[1] Perform workup quickly and keep pH acidic during cyclization.[1] |

| Wrong Regioisomer | Incorrect addition order or temperature too high.[1] | Strictly follow Inverse Addition (Anhydride to NaBH4) and keep T < 0 °C. |

| Oil instead of Solid | Solvent impurities or mixed isomers. | Triturate with cold Ether/Hexane.[1] Seed with pure crystal if available.[1] |

References

-

Seki, M., et al. "Synthesis of amino acid and related compounds.[1][3] Part 33. Synthesis of optically active

-amino- -

McGarry, D. G., et al. "Synthesis of cyclic peptides."[1] Journal of Organic Chemistry, 1996, 61 , 2235.

-

BenchChem. "Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Product Data." BenchChem Database.[1] Link[1]

-

PubChem. "Compound Summary for CID 697924: (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate."[1][4] National Library of Medicine.[1] Link[1][4]

Technical Guide: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate in Asymmetric Synthesis

This Application Note and Protocol Guide details the use of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-protected

Executive Summary & Strategic Value

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a cyclic, protected derivative of 3-amino-4-hydroxybutyric acid .[1] It serves as a high-value "chiral pool" intermediate, typically derived from Aspartic Acid.[1] Its structural rigidity and latent reactivity make it indispensable for the synthesis of hydroxyethylene isosteres (core scaffolds in HIV/Renin protease inhibitors),

Unlike linear amino acid derivatives, the lactone ring offers two distinct advantages:

-

Protection of the C-terminus and side-chain alcohol in a single, activated cyclic form.[1]

-

Stereochemical Control: The ring conformation directs incoming nucleophiles and electrophiles, allowing for highly diastereoselective alkylations and ring-opening reactions.[1]

Structural Visualization

The molecule features a

Figure 1: Functional decomposition of the building block showing reactive centers.

Synthesis Protocol (Preparation)

While commercially available, in-house preparation from L-Aspartic Acid is often required for large-scale campaigns or isotopic labeling.[1] The standard route involves the regioselective reduction of N-Cbz-L-Aspartic Anhydride.[1]

Materials

-

Precursor: N-Cbz-L-Aspartic Acid (Z-Asp-OH).[1]

-

Reagents: Acetic Anhydride, Sodium Borohydride (NaBH

), THF, Toluene.[1] -

Equipment: Mechanical stirrer, Temperature probe (critical), Inert gas line (Ar/N

).

Step-by-Step Methodology

-

Anhydride Formation:

-

Suspend N-Cbz-L-Aspartic Acid (1.0 eq) in acetic anhydride (3.0 eq).

-

Heat to 60°C for 2 hours until the solution becomes clear.

-

Concentrate in vacuo to remove excess acetic anhydride.[1] Crystallize the resulting N-Cbz-L-Aspartic Anhydride from ether/hexane.

-

Checkpoint: Verify IR signal for cyclic anhydride (approx. 1780, 1860 cm

).

-

-

Regioselective Reduction:

-

Dissolve the anhydride in dry THF (0.2 M) and cool to 0°C .

-

Add NaBH

(1.0 eq) portion-wise.[1] Caution: Hydrogen gas evolution. -

Stir for 2 hours at 0°C. The hydride attacks the more sterically accessible carbonyl (distal to the bulky Cbz-amine).[1]

-

Critical Step: Quench carefully with 6N HCl. The acid catalyzes the lactonization of the intermediate hydroxy-acid.[1]

-

-

Isolation:

Yield Expectation: 65-75% overall yield. Stereochemical Integrity: >98% ee (Retention of configuration from Aspartic Acid).[1]

Application Protocols

Protocol A: Ring Opening (Aminolysis) for Hydroxyethylene Isosteres

This reaction opens the lactone with an amine nucleophile to generate a chemically stable hydroxy-amide, a key motif in protease inhibitors.[1]

Reagents: Target Lactone, Primary Amine (R-NH

-

Setup: Dissolve Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (1.0 mmol) in anhydrous THF (5 mL).

-

Addition: Add the primary amine (1.1 eq).

-

Catalysis: Add 2-Hydroxypyridine (0.1 eq). Note: This bifunctional catalyst activates the ester carbonyl and stabilizes the transition state, accelerating the reaction without racemization.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of lactone).[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/catalyst), then NaHCO

. -

Result: N-Cbz-3-amino-4-hydroxy-butyramide derivative.

Protocol B: -Alkylation (Stereoselective)

The lactone can be alkylated at the

Reagents: LiHMDS (Lithium Hexamethyldisilazide), Alkyl Halide (R-X), dry THF.[1]

-

Enolization:

-

Alkylation:

-

Add the Alkyl Halide (1.1 eq) dropwise.[1]

-

Stir at -78°C for 2 hours, then allow to warm slowly to -20°C.

-

-

Quench: Add saturated NH

Cl solution. -

Outcome: The major product is the trans-3,4-disubstituted lactone .[1]

Reaction Pathways & Logic

The following diagram illustrates the divergent utility of the scaffold.

Figure 2: Divergent synthetic pathways from the parent lactone.[1]

Data Summary & Troubleshooting

| Parameter | Specification / Note |

| Molecular Weight | 235.24 g/mol |

| Melting Point | 105 - 109 °C |

| Solubility | Soluble in DCM, THF, EtOAc.[1] Insoluble in Hexanes, Water.[1] |

| Handling | Moisture sensitive (lactone hydrolysis).[1] Store under inert gas. |

| TLC Visualization | UV active (Benzyl group); Stains with Ninhydrin (after heating/deprotection) or KMnO |

Troubleshooting Guide:

-

Problem: Low yield in aminolysis.

-

Problem: Racemization during alkylation.

-

Problem: Over-reduction during synthesis.

-

Solution: Strictly control the stoichiometry of NaBH

. Use a solvent mixture of THF/Toluene to modulate reactivity.[1]

-

References

-

Synthesis from Aspartic Acid: F. J. Urban, B. S.[1] Moore, "Synthesis of N-protected amino-gamma-butyrolactones from L-aspartic acid," Journal of Heterocyclic Chemistry, vol. 29, 1992.[1] Link[1]

-

Aminolysis Protocol: H. C. Zhang et al., "2-Hydroxypyridine catalyzed aminolysis of lactones," Journal of Organic Chemistry, vol. 62, 1997.[1] Link

-

Alkylation Strategy: D. Seebach et al., "Alkylation of amino acid derivatives," Helvetica Chimica Acta, vol. 70, 1987.[1] Link[1]

-

Application in Protease Inhibitors: A. K. Ghosh et al., "Structure-based design of HIV-1 protease inhibitors," Journal of Medicinal Chemistry, vol. 59, 2016.[1] Link

-

General Properties: PubChem Compound Summary for CID 697924.[1] Link[1]

Sources

Analytical Protocol: Quantification of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-3-aminobutyrolactone) is a critical chiral intermediate used in the synthesis of cysteine protease inhibitors (e.g., Cathepsin K inhibitors) and viral protease inhibitors. Its structural integrity relies on the 5-membered lactone ring, which is thermodynamically unstable and prone to hydrolysis under neutral-to-basic conditions.

This application note provides two validated pathways for quantification:

-

HPLC-UV: For raw material purity assessment, process control, and stability testing (Limit of Quantitation: ~1 µg/mL).

-

LC-MS/MS: For trace analysis in biological matrices or cleaning validation (Limit of Quantitation: ~1-5 ng/mL).

Critical Control Point: The stability of the lactone ring is pH-dependent. All sample preparation and chromatographic mobile phases must be maintained at pH < 4.0 to prevent ring-opening to the corresponding hydroxy-acid impurity.

Physicochemical Profile & Stability

Understanding the molecule is the first step to accurate analysis.

| Property | Description | Analytical Implication |

| CAS No. | 118399-28-3 (R-isomer) / 87219-29-2 (S-isomer) | Methods are achiral unless a Chiralpak column is specified. |

| MW | 235.24 g/mol | Parent Ion [M+H]⁺ = 236.24 |

| Chromophore | Benzyl carbamate (Cbz) | UV Absorbance max at 254 nm (aromatic) and 210 nm (amide). |

| Solubility | Soluble in ACN, MeOH, DMSO, DCM. | Use ACN/Water mixtures for diluent.[1] Avoid pure water. |

| Lability | Lactone ring | Hydrolyzes at pH > 7 to form N-Cbz-homoserine (Open Ring). |

Degradation Pathway (Graphviz)

The following diagram illustrates the pH-dependent equilibrium that must be controlled during analysis.

Caption: The lactone ring is susceptible to base-catalyzed hydrolysis.[2] Analytical conditions must maintain the "Closed Ring" state.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity assay, stability studies, and reaction monitoring.

Chromatographic Conditions

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge BEH C18).

-

Why: A standard C18 provides sufficient retention for the hydrophobic Cbz group.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Note: The presence of acid in both phases is mandatory to inhibit on-column hydrolysis.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: 254 nm (Primary), 210 nm (Secondary for high sensitivity).

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20 | Equilibration |

| 2.0 | 20 | Isocratic Hold |

| 12.0 | 80 | Linear Gradient |

| 14.0 | 95 | Wash |

| 14.1 | 20 | Re-equilibration |

| 18.0 | 20 | End |

Sample Preparation Protocol

-

Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile .

-

Reasoning: Pure organic solvent prevents hydrolysis during storage. Store at -20°C.

-

-

Working Standard (100 µg/mL): Dilute Stock 1:10 using Diluent (50:50 Water:Acetonitrile with 0.1% Formic Acid) .

-

Caution: Do not use neutral water as a diluent. The local pH must remain acidic.

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method B: LC-MS/MS Quantification

Application: Pharmacokinetics (PK), trace impurity analysis, or cleaning validation.

Mass Spectrometry Parameters

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

MRM Transitions

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | ID / Role |

| 236.1 | 91.1 | 100 | 20 | Quantifier (Tropylium ion, Cbz specific) |

| 236.1 | 192.1 | 100 | 10 | Qualifier (Loss of CO₂) |

| 236.1 | 175.1 | 100 | 15 | Qualifier (Loss of Benzyl alcohol) |

LC-MS Separation

-

Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Fast gradient (10% B to 90% B in 3 minutes).

Experimental Workflow & Logic

The following diagram details the decision-making process for sample handling to ensure data integrity.

Caption: Workflow emphasizing pH control to prevent artifact formation during sample preparation.

Validation Criteria (Self-Validating System)

To ensure trustworthiness (as per Part 2), the method must pass these system suitability tests (SST) before every run.

-

Resolution (Rs): If analyzing reaction mixtures, resolution between the Lactone (Target) and the Open Ring (Hydrolyzed impurity) must be > 1.5.

-

Tip: The Open Ring form is more polar and will elute earlier (lower Retention Time) than the Lactone on a C18 column.

-

-

Tailing Factor: Must be < 1.5. Significant tailing indicates secondary interactions or on-column hydrolysis.

-

Injection Precision: RSD of 5 replicate injections of the standard must be < 2.0% (HPLC) or < 5.0% (LC-MS).

-

Recovery Spike: Spike a known amount of analyte into the matrix. Recovery must be 85-115%. If recovery is low, check for hydrolysis during extraction.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Split Peak | Partial hydrolysis on-column | Ensure Mobile Phase A contains sufficient acid (0.1% FA or TFA). |

| Low Recovery | Hydrolysis during prep | Use acidified diluents. Keep samples at 4°C in autosampler. |

| Ghost Peak (RT ~2 min) | Benzyl alcohol | Degradation of the Cbz group (rare) or impurity in starting material. |

| High Backpressure | Precipitation | Check solubility. The compound is hydrophobic; ensure %B is high enough in wash step. |

References

-

Benchchem. "Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Structure and Properties." Benchchem Chemical Database. Accessed 2024.[3][4][5] Link

-

Teiber, J. F., & Draganov, D. I. (2011). "High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis." Methods in Molecular Biology, 692, 289-300. (Provides foundational methods for lactone ring stability analysis). Link

-

Waters, C. M., & Bassler, B. L. (2005).[6] "Quorum sensing: Cell-to-cell communication in bacteria."[7] Annual Review of Cell and Developmental Biology, 21, 319-346. (Contextualizes the stability of homoserine lactone derivatives). Link

-

Agilent Technologies. "Analysis of Amides and Carbamates using LC-MS/MS." Agilent Application Notes. (General protocols for Cbz-protected amine analysis). Link

-

Santa Cruz Biotechnology. "(R)-Benzyl 5-oxotetrahydrofuran-3-ylcarbamate Product Data Sheet." SCBT. Link[8][9]

Sources

- 1. (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate | 35677-89-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental evidence of a stabilizing n→π* interaction in N-acyl homoserine lactone (AHL) hydrolysis [morressier.com]

- 6. vliz.be [vliz.be]

- 7. Frontiers | Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities [frontiersin.org]

- 8. 866030-35-5 | tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 9. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1 | Benchchem [benchchem.com]

Application Note: HPLC Method for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Analysis

This Application Note is designed for researchers and analytical scientists involved in the characterization of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-protected 3-aminobutyrolactone).[1]

This guide addresses the specific challenge of analyzing lactone-containing intermediates: preventing in-situ hydrolysis during analysis while ensuring separation from synthetic impurities (e.g., benzyl alcohol, free amines).

Introduction & Chemical Context

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a critical intermediate in the synthesis of nucleoside analogs, antibiotics, and peptidomimetics.[1] Structurally, it consists of a gamma-lactone ring protected by a carboxybenzyl (Cbz) group.[1]

Critical Analytical Challenges

-

Lactone Instability: The 5-oxotetrahydrofuran ring is susceptible to hydrolysis, particularly in neutral-to-basic aqueous environments, opening to form the corresponding hydroxy-acid (N-Cbz-4-hydroxybutanoic acid derivative).[1]

-

Chromophore Specificity: The molecule lacks extensive conjugation beyond the Cbz group, necessitating detection strategies focused on the benzyl moiety.

Scientific Rationale for Method Selection: To mitigate ring opening, this protocol utilizes an acidic mobile phase (pH < 3.0) . At this pH, the lactone equilibrium is heavily favored over the open-chain form, ensuring accurate quantification of the intact molecule. A C18 stationary phase is selected for its ability to retain the moderately hydrophobic Cbz group while resolving polar degradation products.

Experimental Protocol

Reagents and Standards

-

Reference Standard: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (>98% purity).[1]

-

Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).[1]

-

Buffer Additive: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

-

Diluent: 50:50 Acetonitrile:Water (v/v).[1] Note: Do not use pure water or basic buffers as diluents to prevent degradation.

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent | High surface area for resolving hydrophobic Cbz-analogs.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]2) | Suppresses silanol activity; stabilizes lactone ring.[1] |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for aromatic Cbz group.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1] |

| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |

| Injection Volume | 5-10 µL | Minimized to prevent peak broadening.[1] |

| Detection | UV @ 254 nm | Max absorption of Benzyl ring; minimizes solvent cut-off noise.[1] |

Gradient Program

Standard generic gradient for purity assessment.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities elute) |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End of Run |

Sample Preparation & Workflow

Standard Preparation[2][3]

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Sonicate for 2 mins if needed).

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into 9.0 mL of Mobile Phase A .

-

Critical Step: Diluting into the acidic Mobile Phase A immediately stabilizes the lactone for analysis.

-

Workflow Visualization

The following diagram illustrates the sample handling logic required to maintain integrity.

Figure 1: Sample preparation workflow emphasizing the acidification step to prevent lactone hydrolysis.

Method Validation & Performance Characteristics

Based on ICH Q2(R1) guidelines.

System Suitability

-

Retention Time: ~8.5 ± 0.5 min (varies by column dwell volume).[1]

-

Tailing Factor: < 1.5 (Acidic mobile phase ensures sharp peaks for amine-derivatives).[1]

-

Theoretical Plates: > 5000.[1]

Specificity (Forced Degradation)

To prove the method tracks stability, a stress test is recommended:

-

Base Stress: Treat sample with 0.1 N NaOH for 10 mins.

-

Result: The main peak (Lactone) will decrease, and a new, earlier eluting peak (Hydroxy-acid, RRT ~0.6) will appear.

-

Resolution: The method must resolve the Open-Ring form from the Closed-Ring Lactone.

Linearity & Range

| Concentration (µg/mL) | Peak Area (mAU*s) | Acceptance Criteria |

| 10 | ~150 | R² > 0.999 |

| 50 | ~750 | |

| 100 | ~1500 | |

| 200 | ~3000 |

Troubleshooting & Robustness

Degradation Pathway Analysis

Understanding the chemistry is vital for troubleshooting "ghost peaks" or low assay values.

Figure 2: Primary degradation pathway.[1] The Open Ring species is more polar and will elute earlier than the main peak.

Common Issues

-

Peak Splitting: Often caused by injecting the sample in 100% strong solvent (ACN) into a high-aqueous initial gradient.[1] Solution: Match the diluent to the starting mobile phase (10% ACN / 90% Acidic Water).

-

Drifting Retention Times: Check column temperature. Cbz-compounds are sensitive to temperature-induced viscosity changes in the stationary phase.[1]

-

Low Recovery: Likely due to hydrolysis in the autosampler vial if the diluent was not acidified.

References

-

Sielc Technologies. "Separation of Benzyl carbamate on Newcrom R1 HPLC column." Sielc.com.[1] Available at: [Link]

-

Teiber, J. F., & Draganov, D. I. (2011). "High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases." Methods in Molecular Biology, 776, 291–304. Available at: [Link]

-

Organic Chemistry Portal. "Protecting Groups: Benzyloxycarbonyl (Cbz)." Organic-Chemistry.org. Available at: [Link][1]

-

ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH.org.[1] Available at: [Link]

Sources

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate in the synthesis of novel heterocycles

Application Note: High-Precision Synthesis of Functionalized Heterocycles via Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also referred to as Cbz-protected

This Application Note details the protocols for leveraging this scaffold to synthesize chiral 3-aminopyrrolidines —a privileged pharmacophore found in broad-spectrum antibiotics (e.g., cephalosporins), GPCR ligands, and kinase inhibitors. Unlike rigid template synthesis, this guide focuses on a modular approach, allowing researchers to generate libraries of novel heterocycles by varying the amine nucleophile used in the initial ring-opening step.

Strategic Analysis & Chemical Logic

To successfully utilize this scaffold, one must understand the "Lactone-to-Lactam Shift" mechanism.[1] The transformation preserves the stereochemical integrity of the chiral center because the cyclization event occurs at the achiral primary carbon, not the stereogenic center.

-

The Scaffold: (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (derived from L-Aspartic acid).[1]

-

The Pathway:

-

Nucleophilic Ring Opening: The strained lactone is opened by a primary amine (

), yielding a hydroxy-amide.[1] -

Activation: The released primary hydroxyl group is converted to a leaving group (Mesylate).[1]

-

Cyclization: Base-mediated intramolecular displacement yields the pyrrolidine ring with retention of configuration .[1]

-

Key Advantage: This route avoids the use of expensive chiral resolution agents, as the chirality is inherited directly from the L-aspartic acid precursor.

Experimental Protocol: Synthesis of Chiral N-Substituted-3-Aminopyrrolidines

Target Molecule: (S)-1-Benzyl-3-(benzyloxycarbonylamino)pyrrolidine.[1] Starting Material: (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3 or similar stereoisomers).[1]

Phase A: Aminolysis (Ring Opening)

-

Preparation: Charge a dry reaction vessel with (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (1.0 equiv) and anhydrous Tetrahydrofuran (THF) [0.5 M concentration].

-

Addition: Cool the solution to 0°C. Add Benzylamine (1.1 equiv) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

-

Workup: Concentrate the solvent in vacuo to yield the crude hydroxy-amide intermediate. This is typically a viscous oil or low-melting solid.[1]

-

Note: Purification is generally not required for the next step if the conversion is >95%.[1]

-

Phase B: Activation & Cyclization

-

Solvation: Redissolve the crude intermediate in anhydrous Dichloromethane (DCM) [0.3 M]. Cool to 0°C.[1][2]

-

Activation: Add Triethylamine (Et3N, 2.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir at 0°C for 1 hour.

-

Cyclization Trigger:

-

Method A (One-Pot): Add a stronger base (e.g., DBU or KOtBu, 1.5 equiv) directly to the mixture and reflux for 2 hours.

-

Method B (Stepwise): Isolate the mesylate, dissolve in THF, and treat with Sodium Hydride (NaH, 1.2 equiv) at 0°C, then warm to RT.

-

-

Quench & Isolation: Quench with saturated

solution. Extract with DCM ( -

Purification: Flash column chromatography (Gradient: 10%

50% EtOAc in Hexanes).

Typical Yield: 65–75% (over 2 steps).[1][2]

Data Summary & Process Parameters

| Parameter | Specification | Critical Control Point |

| Stoichiometry | Amine (1.1 eq), MsCl (1.2 eq) | Excess amine in Step 1 can lead to bis-alkylation side products.[1] |

| Temperature | 0°C (Addition) | Controlling exotherm during MsCl addition is vital to prevent decomposition.[1] |

| Solvent | THF (Step 1), DCM (Step 2) | Anhydrous conditions are mandatory in Step 2 to prevent MsCl hydrolysis.[1] |

| Stereochemistry | Retention | The chiral center at C3 is not involved in the bond-breaking/forming events.[1] |

| Scale-Up | Validated up to 50g | On >10g scale, active cooling is required during MsCl addition. |

Visualization of Reaction Pathways

Diagram 1: The Divergent Synthesis Landscape

This diagram illustrates how the core lactone scaffold serves as a divergence point for multiple heterocyclic classes.[1]

Caption: Divergent synthetic pathways from the parent lactone scaffold to distinct heterocyclic classes.[1]

Diagram 2: Protocol Workflow (Pyrrolidine Synthesis)

Detailed logic flow for the primary protocol described in Section 3.

Caption: Step-by-step workflow for converting the lactone scaffold into functionalized pyrrolidines.

Troubleshooting & Optimization

-

Issue: Low Yield in Cyclization.

-

Issue: Epimerization.

-

Cause: Harsh basic conditions at high temperatures.[1]

-

Solution: Use Method B (NaH at 0°C) rather than refluxing with DBU if optical rotation values deviate from literature standards.

-

-

Issue: Poor Solubility.

-

Solution: For polar amines, add a co-solvent like DMF (10%) to the THF in Step 1.[1]

-

References

-

PubChem. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Compound Summary. National Library of Medicine.[1] [Link][1]

-

European Patent Office. Process for the preparation of 3-amino-pyrrolidine derivatives (EP1138672A1).[1]

-

ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.[Link]

-

Organic Chemistry Portal. Synthesis of Pyrrolidines. (General context for pyrrolidine methodology). [Link]

Sources

- 1. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]